molecular formula C11H17NO B11804213 2-(Furan-3-yl)-1-isopropylpyrrolidine

2-(Furan-3-yl)-1-isopropylpyrrolidine

Cat. No.: B11804213
M. Wt: 179.26 g/mol
InChI Key: WPWBBIHZDYMXGH-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-isopropylpyrrolidine is a heterocyclic organic compound that features a furan ring attached to a pyrrolidine ring with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-isopropylpyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is critical to achieving high efficiency and selectivity in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

2-(Furan-3-yl)-1-isopropylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The pyrrolidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1-isopropylpyrrolidine
  • 2-(Furan-3-yl)-1-methylpyrrolidine
  • 2-(Furan-3-yl)-1-ethylpyrrolidine

Uniqueness

2-(Furan-3-yl)-1-isopropylpyrrolidine is unique due to the specific positioning of the furan ring and the isopropyl substituent on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(furan-3-yl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C11H17NO/c1-9(2)12-6-3-4-11(12)10-5-7-13-8-10/h5,7-9,11H,3-4,6H2,1-2H3

InChI Key

WPWBBIHZDYMXGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=COC=C2

Origin of Product

United States

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